molecular formula C8H8O3 B076333 2,3-Dihydro-1,4-benzodioxin-5-ol CAS No. 10288-36-5

2,3-Dihydro-1,4-benzodioxin-5-ol

Cat. No.: B076333
CAS No.: 10288-36-5
M. Wt: 152.15 g/mol
InChI Key: IGXSSRPZRAIXQF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-5-ol (CAS 10288-36-5), also known as 5-hydroxy-1,4-benzodioxane, is a chemical motif of significant interest in medicinal chemistry and drug discovery. This compound features the versatile benzo-1,4-dioxane scaffold, a heterocyclic structure known for its ability to interact with diverse biological targets and influence cellular pathways in a targeted manner . Research Applications and Value: Medicinal Chemistry Scaffold: The benzo-1,4-dioxane substructure is a privileged framework in the design of various drugs and drug candidates. Researchers utilize this compound as a critical building block to synthesize novel compounds for probing biological activity and optimizing pharmacological properties . Neurological Disorder Research: This scaffold is instrumental in developing potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B). MAO-B inhibitors are promising therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's, as they can elevate dopamine levels in the brain and reduce the formation of neurotoxic reactive oxygen species . Multi-Target Drug Discovery: Derivatives of the benzo-1,4-dioxane structure have been investigated for their potential to inhibit multiple therapeutically relevant enzymes simultaneously. For instance, analogs have been synthesized as potent and highly selective inhibitors of both dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase, representing a potential innovative approach for treating conditions like diabetes and obesity . Usage Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans. Researchers should consult relevant safety data sheets (SDS) prior to use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSSRPZRAIXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145557
Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-36-5
Record name 5-Hydroxy-1,4-benzodioxane
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Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-DIHYDRO-1,4-BENZODIOXIN-5-OL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ol typically involves the cyclization of catechol derivatives with appropriate reagents. One common method is the reaction of catechol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the benzodioxin ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H8O3C_8H_8O_3 and features a unique benzodioxin ring structure. Its physical characteristics include being a colorless to off-white liquid or low melting solid. The structural properties allow it to serve as a versatile building block in synthetic organic chemistry.

Chemistry

2,3-Dihydro-1,4-benzodioxin-5-ol is primarily used as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of new compounds.

Biological Applications

The compound has been investigated for its antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.

Medical Research

In the medical field, this compound is explored for its potential therapeutic effects:

  • Anti-inflammatory Activity : Research indicates that it may inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis.
  • Antihypertensive Effects : Compounds with similar structures have shown promise in lowering blood pressure, indicating potential uses in hypertension management.
  • Therapeutic Targets : The compound's structure is present in various therapeutic agents targeting diseases such as schizophrenia and glaucoma .

Data Table: Applications and Effects

Application AreaSpecific UseObserved Effects
ChemistryBuilding block for complex synthesisFacilitates creation of new organic compounds
BiologyAntibacterial and antifungal agentInhibits pathogen growth
MedicineAnti-inflammatory and antihypertensiveReduces inflammation; lowers blood pressure
IndustryProduction of polymers and resinsContributes to material development

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control substances, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of related benzodioxin compounds indicated that they could inhibit the activity of cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators, highlighting the therapeutic potential of this compound in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in O-Heterocycle Hydroxylation

The table below compares 2,3-dihydro-1,4-benzodioxin-5-ol with other O-heterocycles functionalized by P450 BM3 variants:

Compound Structure Hydroxylation Site(s) Key Enzymatic Activity (P450 BM3) Applications Reference
This compound Benzodioxin with phenolic -OH C5 (major), C6 (minor) WT: 70% C5 selectivity; R255L/R255G variants improve activity Pharmaceutical precursors, Schiff bases
Benzo-1,4-dioxane Parent O-heterocycle (no -OH) C5 and C6 Low conversion by WT; engineered variants enhance turnover Substrate for hydroxylation studies
2,3-Dihydrobenzofuran Fused furan-benzene ring system C5/C6 (varies) Moderate activity with R255G variant Anticancer agents, agrochemicals
Dibenzofuran Bicyclic fused benzene-furan Multiple sites Low reactivity due to steric hindrance Environmental pollutant remediation

Key Findings :

  • Regioselectivity : The 5-ol isomer dominates in benzodioxin hydroxylation due to electronic and steric factors in the enzyme’s active site .
  • Enzyme Engineering : Mutations at position R255 (e.g., R255L, R255G) enhance catalytic efficiency for benzodioxin and related O-heterocycles by widening substrate access .

Pharmacologically Active Derivatives

Adrenergic Blocking Agents

2,3-Dihydro-1,4-benzodioxin derivatives with aminoalkyl side chains (e.g., compound 14cx and 14dx) exhibit potent β1-adrenergic blocking activity, surpassing propranolol in selectivity .

5-HT2C Receptor Agonists

2,3-Dihydro-1,4-benzoxathiin derivatives (sulfur analogue of benzodioxin) show agonism at 5-HT2C receptors, with N-methyl-1,4-benzoxathiin-5-butanamide being the most active .

Comparison :

  • Electronic Effects : Replacement of oxygen with sulfur in benzoxathiin increases electron density, enhancing receptor binding .
  • Substituent Influence : Alkyl side chains in benzodioxin derivatives improve adrenergic receptor affinity, while nitro or thiazole groups (e.g., in triazolone derivatives) enhance antiproliferative activity .
Coumarin and Schiff Base Derivatives
  • Thiazole-Triazolone Hybrids : Derivatives like 4-(2,3-dihydrobenzodioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5) are synthesized via nucleophilic substitution, showing promise as kinase inhibitors .

Comparison with Analogues :

  • Benzodiazepines : 2,3-Dihydro-1,5-benzodiazepines exhibit antibacterial activity but lack the O-heterocyclic stability of benzodioxins .
  • Benzoxazine Derivatives : N-substituted benzoxazines (e.g., heartworm treatment candidates) leverage nitrogen’s basicity for improved pharmacokinetics compared to benzodioxins .

Enzymatic Hydroxylation Efficiency

Compound WT Activity (nmol/min/mg) R255G Variant Activity (nmol/min/mg) Improvement Factor
Benzo-1,4-dioxane 0.8 ± 0.1 12.3 ± 1.5 15×
2,3-Dihydrobenzofuran 1.2 ± 0.2 18.9 ± 2.1 16×
Phthalan 0.5 ± 0.1 8.7 ± 0.9 17×

Data adapted from P450 BM3 engineering studies .

Biological Activity

2,3-Dihydro-1,4-benzodioxin-5-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8O3C_8H_8O_3 and is characterized by a benzodioxane structure. Its unique configuration allows for interactions with various biological targets, making it a valuable compound in drug development.

Synthesis and Functionalization

The synthesis of this compound can be achieved through enzymatic hydroxylation of benzo-1,4-dioxane using engineered P450 enzymes. Studies have shown that variants of P450 BM3 can significantly enhance the yield of this compound. For example, the R255G and R255L variants produced approximately 20-22 times more this compound compared to the wild type (WT) enzyme under optimized conditions .

Antidepressant Potential

Research indicates that derivatives of this compound exhibit promising antidepressant properties. Compounds synthesized from this base structure have been evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition. Notably, certain derivatives demonstrated Ki values of 6.2 nM for the 5-HT1A receptor and 14 nM for the serotonin transporter, suggesting strong potential for therapeutic use in treating depression .

Enzyme Inhibition

The compound has been shown to inhibit cholinesterase enzymes effectively. This inhibition leads to increased levels of acetylcholine in the nervous system, which is crucial for cognitive functions and memory retention. The mechanism involves competitive inhibition at the active site of cholinesterases.

Study on Antidepressant Activity

A series of studies focused on derivatives of 2,3-dihydro-1,4-benzodioxin highlighted their dual action as serotonin reuptake inhibitors and antagonists at the 5-HT1A receptor. The best-performing compounds in these studies were those with specific substitutions on the benzo[b]thiophene ring that maintained high affinity for both activities .

Enzymatic Activity Enhancement

In a detailed investigation into enzymatic activity, engineered P450 enzymes were utilized to enhance the production of this compound from benzo-1,4-dioxane. The study revealed that modifications at specific amino acid residues significantly improved substrate conversion rates and product yields .

Data Tables

Compound Ki (nM) Activity
Compound 4c6.85-HT1A receptor antagonist
Compound 4f6.2Serotonin transporter inhibitor
WT P45040Total turnover number (TTN)
R255G P450800Enhanced production of product

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to produce 2,3-dihydro-1,4-benzodioxin-5-ol, and how can regioselectivity be controlled?

  • Methodological Answer : The compound is commonly synthesized via enzymatic hydroxylation of benzo-1,4-dioxane using engineered P450 BM3 variants. Wild-type P450 BM3 produces a 70:30 ratio of 5-ol and 6-ol isomers . For regioselectivity, directed evolution techniques (e.g., error-prone PCR and site-saturation mutagenesis) at key residues like R255 improve selectivity toward the 5-ol isomer. Chemical synthesis routes may involve oxidative coupling of phenolic precursors under controlled pH and temperature, with regioselectivity influenced by steric and electronic effects of substituents .

Q. How can this compound be quantified in enzymatic reaction mixtures?

  • Methodological Answer : A 4-aminoantipyrine (4-AAP) assay is used for high-throughput quantification of phenolic hydroxylation products. This colorimetric method detects phenols via oxidative coupling, producing a chromophore measurable at λ509 nm (linear range: 16–500 µM) . For non-phenolic derivatives or isomer differentiation, capillary electrophoresis (CE) with UV detection is recommended, achieving separation based on electrophoretic mobility and π-electron interactions .

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹ and C-O-C vibrations at 1200–1300 cm⁻¹).
  • ¹H/¹³C NMR : Resolves regiochemistry (e.g., aromatic proton splitting patterns distinguish 5-ol and 6-ol isomers).
  • Mass Spectrometry (EI/ESI) : Confirms molecular weight and fragmentation pathways for structural validation .

Advanced Research Questions

Q. How can protein engineering optimize P450 BM3 for enhanced hydroxylation efficiency of benzo-1,4-dioxane to this compound?

  • Methodological Answer : Directed evolution strategies (e.g., KnowVolution ) target residues critical for substrate binding and catalysis. For example:

  • R255L/G mutations in P450 BM3 increase substrate access to the heme center, improving turnover rates by 3–5×.
  • Combinatorial libraries (e.g., I122, P329, F331) screened via NADPH depletion assays and 4-AAP/CE validate catalytic improvements .
  • Molecular dynamics simulations assess variant stability and substrate docking conformations to rationalize activity enhancements .

Q. What strategies resolve contradictions in stereochemical assignments for dihydrobenzodioxin derivatives?

  • Methodological Answer :

  • NMR-based NOE experiments : Determine spatial proximity of protons to assign stereocenters (e.g., 2S-(1R-benzyloxy-hex-5-enyl) vs. 2S-(1S-benzyloxy-hex-5-enyl) configurations).
  • Molecular modeling (DFT/MD) : Predicts lowest-energy conformers and validates experimental Rf values from TLC/HPLC .

Q. How do substituents on the dihydrobenzodioxin core influence biological activity (e.g., antibacterial or enzyme inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : N-substituted benzenesulfonamide derivatives (e.g., 5a–5m) are synthesized via nucleophilic substitution of 2,3-dihydro-1,4-benzodioxin-6-amine. Bioassays (MIC tests against S. aureus and E. coli) reveal that electron-withdrawing groups (e.g., -NO₂, -Br) enhance antibacterial potency by 2–4× compared to unsubstituted analogs.
  • Enzyme inhibition : Lipoxygenase (LOX) inhibition assays show IC₅₀ values correlate with hydrophobic substituents, suggesting binding pocket interactions .

Q. What are the challenges in scaling up enzymatic production of this compound for preclinical studies?

  • Methodological Answer :

  • NADPH regeneration : Co-factor recycling systems (e.g., glucose dehydrogenase (GDH) with glucose) sustain catalytic cycles, improving yields by >50% in prolonged reactions.
  • Immobilization : Encapsulating P450 BM3 variants in silica gels or polymer matrices enhances operational stability for >10 reaction cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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